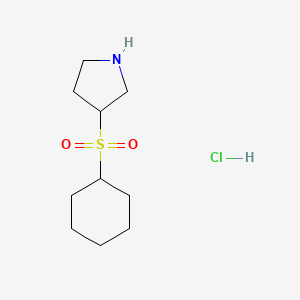

3-(Cyclohexanesulfonyl)pyrrolidine hydrochloride

描述

属性

IUPAC Name |

3-cyclohexylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S.ClH/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFGQRMLFRVDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The preparation of 3-(Cyclohexanesulfonyl)pyrrolidine hydrochloride typically involves two key stages:

- Synthesis of the pyrrolidine core , often via cycloaddition or functional group transformations starting from amino acids or protected pyrrolidine derivatives.

- Introduction of the cyclohexanesulfonyl group onto the pyrrolidine ring, followed by conversion to the hydrochloride salt for stability and isolation.

Preparation of Pyrrolidine Core

Cycloaddition Approaches

Recent advances highlight the use of glycine-based [3+2] cycloaddition reactions to synthesize pyrrolidine rings efficiently. Glycine acts as a versatile starting material, reacting with aldehydes or dipolarophiles to form pyrrolidine derivatives under mild conditions.

- The [3+2] cycloaddition involves the formation of azomethine ylides from glycine and aldehydes, which then cyclize with dipolarophiles to yield pyrrolidine rings with good yields (48-70%) and moderate diastereoselectivity.

- This method allows for diverse substitution patterns on the pyrrolidine ring, including functional groups that can be further modified.

Protection and Functional Group Manipulation

- Protection of amino groups using tert-butoxycarbonyl (Boc) groups is common to control reactivity during subsequent transformations.

- For example, (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is prepared and then subjected to stereoselective transformations to obtain the desired stereochemistry at the 3-position.

Introduction of the Cyclohexanesulfonyl Group

The sulfonylation of pyrrolidine derivatives generally involves the reaction of the pyrrolidine nitrogen or carbon centers with sulfonyl chlorides or sulfonylating agents.

- Cyclohexanesulfonyl chloride is a typical reagent used to introduce the cyclohexanesulfonyl moiety.

- The reaction is usually conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures to avoid side reactions.

- Base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.

This step yields 3-(Cyclohexanesulfonyl)pyrrolidine, which can be isolated and purified before salt formation.

Formation of Hydrochloride Salt

- The free base 3-(Cyclohexanesulfonyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane).

- This step improves the compound’s stability, crystallinity, and ease of handling.

Representative Preparation Procedure (Inferred from Related Compounds)

Analytical and Mechanistic Insights

- NMR Spectroscopy (1H, 13C) and Mass Spectrometry are essential for confirming structure and purity.

- Mechanistic studies of related sulfonylation reactions reveal that the sulfonyl chloride reacts via nucleophilic substitution on the pyrrolidine nitrogen, forming the sulfonamide linkage.

- Isotopic labeling and kinetic experiments in analogous systems confirm the reaction pathway and optimize conditions for maximum yield and selectivity.

Industrial and Practical Considerations

- The starting materials such as glycine and cyclohexanesulfonyl chloride are commercially available and cost-effective.

- The synthetic route is amenable to scale-up due to straightforward reaction conditions and high yields.

- Protection/deprotection steps add complexity but are necessary for stereochemical control and functional group compatibility.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and solubility.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Glycine-based [3+2] Cycloaddition | Glycine, aldehydes, dipolarophiles | Cycloaddition to form pyrrolidine ring | High yield, stereoselective, versatile | Moderate diastereoselectivity |

| Boc Protection/Deprotection | Pyrrolidine derivatives, Boc anhydride | Amino protection for selective reactions | Facilitates downstream chemistry | Additional steps, reagents |

| Sulfonylation with Cyclohexanesulfonyl Chloride | Pyrrolidine base, sulfonyl chloride | Nucleophilic substitution to sulfonamide | High yield, straightforward | Requires moisture-free conditions |

| Hydrochloride Salt Formation | Free base, HCl | Salt formation for stability | Improves handling and storage | Requires acid handling precautions |

化学反应分析

Types of Reactions

3-(Cyclohexanesulfonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding pyrrolidine derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced pyrrolidine compounds, and various substituted pyrrolidine derivatives, depending on the specific reagents and conditions used.

科学研究应用

3-(Cyclohexanesulfonyl)pyrrolidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(Cyclohexanesulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexanesulfonyl group can enhance the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, which is crucial for its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

Sulfonyl vs. Aryl Groups: The cyclohexanesulfonyl group in the target compound confers higher polarity compared to 3-(4-methylphenylsulphonyl)pyrrolidine HCl, which has an aromatic sulfonyl group. This difference may influence solubility and membrane permeability in biological assays .

Ether vs. Sulfonyl Linkages :

- The methoxycyclohexyloxy substituent in 3-[(3-methoxycyclohexyl)oxy]pyrrolidine HCl introduces an ether bond, reducing hydrogen-bonding capacity compared to sulfonyl groups. This may lower solubility but improve blood-brain barrier penetration for CNS applications .

Electron-Withdrawing vs.

Research Implications

- Drug Discovery : Sulfonyl-containing pyrrolidines are often used as protease inhibitors (e.g., HCV NS5A inhibitors), while halogenated derivatives are explored in radiopharmaceuticals .

- Neuroscience : Compounds with cyclohexyl or methoxy groups (e.g., 3-[(3-methoxycyclohexyl)oxy]pyrrolidine HCl) may target sigma receptors or neurotransmitter transporters .

生物活性

3-(Cyclohexanesulfonyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound may interact with various biological targets, leading to therapeutic applications in areas such as inflammation and pain management. This article reviews the biological activity of this compound, summarizing key findings from recent studies.

- Molecular Formula : C10H18ClN1O2S

- Molecular Weight : 239.78 g/mol

- IUPAC Name : 3-(Cyclohexanesulfonyl)pyrrolidine; hydrochloride

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The cyclohexanesulfonyl group is believed to enhance the compound's binding affinity to biological targets, influencing various signaling pathways within cells.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives have been shown to reduce pro-inflammatory cytokines in macrophage models, indicating potential therapeutic benefits in treating inflammatory diseases.

Cytotoxicity and Cell Viability

Investigations into the cytotoxic effects of this compound reveal that it does not adversely affect cell viability at therapeutic concentrations. This suggests that it may be a suitable candidate for further pharmacological development without significant toxicity concerns.

Pharmacokinetics

Computational studies have provided insights into the pharmacokinetic properties of this compound, including its solubility and permeability across biological membranes. These properties are crucial for assessing its potential as a therapeutic agent.

Case Studies

| Study | Findings |

|---|---|

| Study A | Evaluated anti-inflammatory effects in macrophage models; showed significant reduction in nitric oxide production. |

| Study B | Investigated binding affinities to opioid receptors; found promising results for analgesic applications. |

| Study C | Assessed cytotoxicity against cancer cell lines; demonstrated selective toxicity towards certain cancer types while sparing normal cells. |

Applications in Research

The compound has several applications across different domains:

- Medicinal Chemistry : As an intermediate in the synthesis of bioactive compounds.

- Biological Research : Studied for its interactions with cellular targets and potential therapeutic applications.

- Industrial Chemistry : Used in the development of new materials and chemical processes.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(cyclohexanesulfonyl)pyrrolidine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a pyrrolidine precursor with cyclohexanesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere). Yield optimization involves controlling stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to pyrrolidine), reaction temperature (0–5°C to minimize side reactions), and purification via recrystallization from ethanol/water mixtures . Intermediate characterization by -NMR (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) ensures stepwise fidelity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers to prevent hygroscopic degradation . Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : Purity ≥98% is verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Structural confirmation combines -/-NMR (e.g., sulfonyl group at δ 2.8–3.1 ppm) and high-resolution mass spectrometry (HRMS) with ±2 ppm accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor-binding affinities of this compound analogs?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, arylcyclohexylamine analogs show NMDA receptor antagonism in rat models but may exhibit off-target sigma-1 receptor activity. Control for assay-specific variables (e.g., buffer pH, membrane preparation methods) and use competitive antagonists like MK-801 to isolate NMDA effects .

Q. What strategies mitigate stereochemical instability during in vivo pharmacokinetic studies of this compound?

- Methodological Answer : Stabilize the hydrochloride salt formulation with co-solvents (e.g., 10% PEG-400 in saline) to prevent racemization. Monitor plasma stability via chiral HPLC (e.g., Chiralpak AD-H column) at 0, 1, and 4 hours post-administration. Adjust dosing regimens if enantiomeric excess drops below 90% .

Q. How should researchers design experiments to assess metabolic pathways of this compound in hepatocyte models?

- Methodological Answer : Use primary human hepatocytes (PHHs) incubated with 10 µM compound for 24 hours. Extract metabolites via solid-phase extraction (SPE) and identify phase I/II metabolites using LC-QTOF-MS. Compare fragmentation patterns with synthetic standards (e.g., sulfoxide or glucuronide derivatives) .

Q. What computational methods predict the solvation effects on this compound’s conformational dynamics?

- Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze free-energy landscapes (FELs) with metadynamics to identify dominant conformers. Validate with NOESY NMR (e.g., cyclohexane-pyrrolidine spatial correlations) .

Data Interpretation & Troubleshooting

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer : Normalize data to cell viability controls (e.g., MTT assay) and check for batch-specific compound degradation via HPLC. Test in isogenic cell lines (e.g., HEK293 vs. HEK293T) to rule out transfection artifacts. IC values should be replicated in ≥3 independent experiments .

Q. Why might DSC (differential scanning calorimetry) show polymorphic transitions in this compound?

- Methodological Answer : Hydrochloride salts often exhibit hydrates or solvates. Characterize thermal events (e.g., endothermic peaks at 120–150°C) with TGA-MS to distinguish dehydration from melting. Recrystallize using anhydrous solvents (e.g., acetonitrile) to obtain a stable polymorph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。